molecular formula C5H5ClN2O2 B101096 6-(Chloromethyl)uracil CAS No. 18592-13-7

6-(Chloromethyl)uracil

Cat. No.: B101096
CAS No.: 18592-13-7
M. Wt: 160.56 g/mol
InChI Key: VCFXBAPEXBTNEA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)uracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chloromethyl group at the sixth position of the uracil ring.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 6-(Chloromethyl)uracil are not fully understood. It is known to interact with various biomolecules in the cell. For instance, it is used in the synthesis of chlorophenyl hydroxypiperidine analogs, which have anti-amylatic activity . This suggests that this compound may interact with enzymes and proteins involved in amylase activity.

Cellular Effects

Given its role in the synthesis of compounds with anti-amylatic activity , it may influence cellular processes related to carbohydrate metabolism

Molecular Mechanism

It is known to participate in the synthesis of other compounds, suggesting it may interact with various biomolecules at the molecular level

Metabolic Pathways

Given its role in the synthesis of other compounds , it may be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)uracil typically involves the chlorination of uracil derivatives. One common method includes the reaction of 6-(Hydroxymethyl)uracil with thionyl chloride or sulfuryl chloride in the presence of acetic acid, yielding this compound . Another method involves the chlorination of 6-methyluracil using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

For industrial production, the process often starts with readily available raw materials such as ethyl acetoacetate and urea. The synthesis involves multiple steps, including chlorination and cyclization reactions, to produce high-purity this compound . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)uracil undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyluracil derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-aminomethyluracil or 6-thiomethyluracil.

    Oxidation: Formation of 6-formyluracil or 6-carboxyuracil.

    Reduction: Formation of 6-methyluracil.

Scientific Research Applications

6-(Chloromethyl)uracil has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorouracil
  • 6-Methyluracil
  • 5-Bromouracil
  • 6-Aminouracil

Uniqueness

6-(Chloromethyl)uracil is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other uracil derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds . For example, the chloromethyl group can undergo substitution reactions to introduce various functional groups, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066387
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18592-13-7
Record name 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=18592-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)uracil
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Synthesis routes and methods

Procedure details

German OS No. 2,025,247 teaches that orotic acid can be prepared by converting, in a first stage, diketene and chlorine to γ-chloroacetoacetic acid chloride, in a second stage, reacting the γ-chloroacetoacetic acid chloride with urea to form 6-chloromethyluracil, separating the 6-chloromethyluracil and oxidizing the 6-chloromethyluracil with hydrogen peroxide to orotic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 6-(Chloromethyl)uracil?

A1: this compound is an organic compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol []. Spectroscopic data, including information on its crystal structure, is available [].

Q2: How can this compound be utilized in material science?

A2: this compound serves as a building block for synthesizing functional polymers. For instance, it can modify poly(6-acetoxyl-ε-caprolactone) (PCCL) to create a pH and temperature-responsive polymer, PCCL-graft-(6-methyluracil) (PCCL-g-MU) []. This modified polymer demonstrates potential as a carrier for controlled drug delivery, specifically for the anticancer drug 5-fluorouracil (5-FU) [].

Q3: Are there any known reactions of this compound with other chemical entities?

A3: Yes, this compound can be synthesized from the reaction of a sulfoxonium ylide intermediate (derived from 6-chloro-1,3-dimethyluracil reacting with dimethylsulfoxonium methylide) with hydrochloric acid, followed by heating in acetonitrile [].

Q4: What research exists on alternatives or substitutes for this compound?

A4: While the provided research doesn't directly compare this compound with alternatives, it highlights that the structural similarity between 6-methyluracil (a derivative of this compound) and 5-fluorouracil enables the PCCL-g-MU nanoparticles to effectively encapsulate 5-FU []. This suggests that exploring other uracil derivatives with structural similarities to target drugs could be a promising avenue for developing new drug delivery systems.

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